![molecular formula C5H6Br2N2S B2552803 2-溴-5,6-二氢-4H-吡咯并[3,4-d]噻唑氢溴酸盐 CAS No. 2007920-09-2](/img/structure/B2552803.png)

2-溴-5,6-二氢-4H-吡咯并[3,4-d]噻唑氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

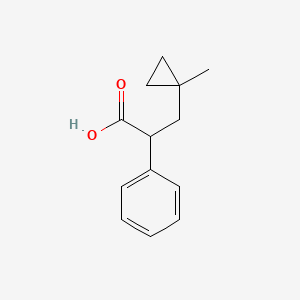

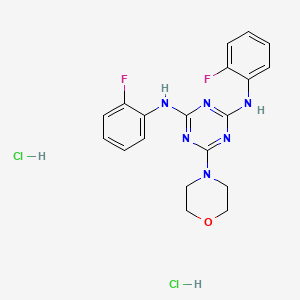

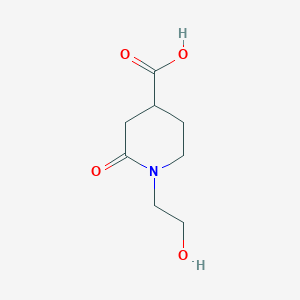

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide is a compound that falls within the broader class of pyrrolo[3,4-d]thiazoles. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The specific compound is characterized by the presence of a bromine atom and a hydrobromide group, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrrolo[3,4-d]thiazoles can be achieved through various methods. One approach involves the microwave-assisted 5-endo-dig cyclization of o-aminoalkynylthiazoles, as well as 5-exo-Heck cyclization from iodoaminothiazole precursors . Another method includes the reaction of thioamides with 2-bromo-1-cyclopropylethanone to yield 6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-4-ium bromides, which may share some synthetic pathways with the compound of interest .

Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-d]thiazoles can be complex, with various substituents affecting the overall shape and electronic distribution. For instance, the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives involves the characterization of their structure using techniques such as NMR spectroscopy and X-ray crystallography . These methods could similarly be applied to determine the structure of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide.

Chemical Reactions Analysis

Pyrrolo[3,4-d]thiazoles can undergo a range of chemical reactions. For example, the cycloaddition reactions of pyrrolo[1,2-c]thiazoles with electron-deficient alkenes and alkynes demonstrate the reactivity of the thiazole moiety . Additionally, the stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes to form tetrahydro-, dihydro-, and benzo[d]pyrrolo[2,1-b]thiazoles indicates the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[3,4-d]thiazoles are influenced by their molecular structure. The presence of bromine and hydrobromide groups in 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide suggests that it may have unique properties such as higher density or reactivity compared to its non-brominated counterparts. The synthesis of 3-substituted 6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-4-ium bromides provides insight into the physical properties such as melting points and spectroscopic data, which could be relevant for the compound .

科学研究应用

化学合成和反应

- 该化合物与稠合杂环的合成有关,例如 6,7-二氢-5H-吡咯并[2,1-b]噻唑-4-溴化物,通过环丙基噻唑的亚氨基环丙烷-吡咯啉重排(Tomilov 等,2013)。

- 它作为噻唑并[3,2-a]嘧啶氢溴酸盐衍生物的一锅合成中的前体,该衍生物在针对各种癌细胞系的细胞毒性评估中显示出前景(Sekhar 等,2020)。

- 其环加成反应已经过研究,突出了它在与缺电子烯烃或炔烃的反应中作为硫羰基负离子或偶氮甲负离子的作用(Sutcliffe 等,2000)。

合成策略和分子对接

- 该化合物已参与吡咯并[2,1-b]噻唑的新型合成策略和多羟基哌啶的对映选择性合成,多羟基哌啶被认为是亚氨基糖醇或 2,6-二脱氧氮杂糖(Tverdokhlebov 等,2003;Swaleh & Liebscher,2002)。

- 已对该化合物的衍生物进行分子对接研究,证明了它们在各种治疗领域的结合亲和力和作为候选药物的潜力(Sekhar 等,2020)。

区域选择性合成和结构表征

- 该化合物已用于杂环的区域选择性合成,包括噻唑-4-溴化物,展示了其在化学转化中的多功能性以及生成结构多样的分子的潜力(Dyachenko,2012)。

- 衍生物的结构表征揭示了不同的分子构象、质子化位点和氢键模式,提供了这些分子在不同环境中相互作用的见解(Böck 等,2021)。

安全和危害

属性

IUPAC Name |

2-bromo-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S.BrH/c6-5-8-3-1-7-2-4(3)9-5;/h7H,1-2H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTDKGGUOAMDRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)SC(=N2)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

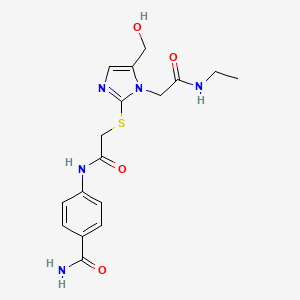

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)

![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2552726.png)

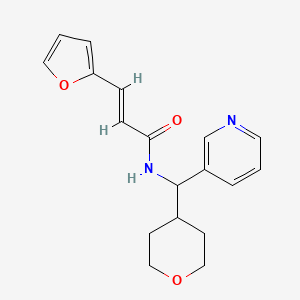

![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)

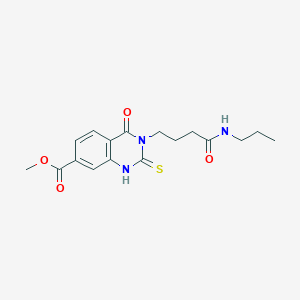

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2552732.png)

![1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2552741.png)